o-Tolylthiourea
Overview
Description
o-Tolylthiourea is a compound where an o-tolyl group is attached to a thiourea core. The structure of this compound is characterized by the planarity of the o-tolyl group and the thiourea core, with the mean planes of these two groups being almost perpendicular to each other. The thiourea group exists in the thioamide form, which allows for resonance within the molecule. In the crystalline form, o-Tolylthiourea molecules are linked by intermolecular N—H⋯S hydrogen bonds, forming two infinite chains along specific crystal planes .
Synthesis Analysis
The synthesis of o-Tolylthiourea-related compounds can be achieved through various methods. For instance, the synthesis of tolyporphin A O,O-diacetate, a compound related to o-Tolylthiourea, involves assembling fragments of different precursor molecules. This synthesis confirmed the relative and absolute configurations of the natural product tolyporphin A . Another green and efficient method for synthesizing α,α-dihaloketones, which are structurally related to o-Tolylthiourea, has been developed using p-tolylthiourea as a catalyst. This method employs ultrasound-assisted tandem reactions of alkynes with trihaloisocyanuric acids in water, avoiding toxic solvents and metal catalysts, and achieving good to excellent yields at room temperature .
Molecular Structure Analysis
The molecular structure of o-Tolylthiourea reveals that the o-tolyl group and the thiourea core are planar, with their mean planes being almost perpendicular at an angle of 82.19°. The thiourea group adopts the thioamide form, which is characterized by the presence of resonance, contributing to the stability of the molecule .
Chemical Reactions Analysis
While specific chemical reactions involving o-Tolylthiourea are not detailed in the provided papers, the synthesis methods mentioned indicate that o-Tolylthiourea and its derivatives can participate in various chemical reactions. For example, the use of p-tolylthiourea as a catalyst in the synthesis of α,α-dihaloketones suggests that it can facilitate bond formation between alkynes and trihaloisocyanuric acids .
Physical and Chemical Properties Analysis
The physical and chemical properties of o-Tolylthiourea can be inferred from its molecular structure and synthesis methods. The planar structure and perpendicular arrangement of its groups suggest a certain rigidity in the molecule, which could influence its physical properties. The intermolecular N—H⋯S hydrogen bonds that form in the crystal structure indicate a propensity for o-Tolylthiourea to engage in hydrogen bonding, which could affect its solubility and melting point . The synthesis of related compounds without the use of toxic solvents or metal catalysts also suggests that o-Tolylthiourea derivatives can be synthesized in an environmentally friendly manner .
Scientific Research Applications
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Pharmacological and Materials Science
- Acyl thioureas have extensive applications in diverse fields such as synthetic precursors of new heterocycles, pharmacological and materials science, and technology .
- These scaffolds exhibit a wide variety of biological activities such as antitumor, enzyme inhibitory, anti-bacterial, anti-fungal, and anti-malarial activities .
- They also find utilization as chemosensors, adhesives, flame retardants, thermal stabilizers, antioxidants, polymers, and organocatalysts .
-
Coordination Complexes
- Thioureas have gained attention because of their use in the synthesis of several important heterocyclic compounds .
- Due to the presence of sulfur and nitrogen atoms, which have a multitude of bonding possibilities, their coordination chemistry toward metal ions has become very significant .
- Their tremendously enhanced ligating properties resulted in the formation of transition metal complex compounds .
-
Organocatalysts
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Biological Activities
- Various articles have demonstrated the important biological activities of thioureas such as herbicidal, insecticidal, antimicrobial, antitumor, antiviral, antiparasitic, antidiabetic, fungicidal, pesticidal, and urease inhibitory activities .
- The 1 H -imidazol thiourea derivatives emerged as promising anti-HIV agents .
-
Ion Sensors and Transition Metal Extractors
- The presence of both soft and hard donors within the same molecular framework facilitates title compounds to be applied as ion sensors and transition metal extractors .
- Many reported examples have demonstrated the varied biological activities of thioureas, such as antitumor , antiviral , antimicrobial , antiparasitic , insecticidal , herbicidal , pesticidal and fungicidal properties .
-
Molecular Electronics
- Thioureas play a promising role in the fields of material sciences, molecular electronics, molecular recognition, agriculture, biological activities and pharmaceuticals .
- The straightforward synthetic route and excellent properties are the key features which constantly engage many researchers in efforts to explore more and more such multipurpose thio compounds .
-
Corrosion Inhibitors
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Synthetic Precursors of New Heterocycles
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Antihypertensive Agents
-
Highly Toxic Chemical Compound
properties
IUPAC Name |
(2-methylphenyl)thiourea | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2S/c1-6-4-2-3-5-7(6)10-8(9)11/h2-5H,1H3,(H3,9,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ACLZYRNSDLQOIA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=S)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2S | |
Record name | THIOUREA, (2-METHYLPHENYL)- | |
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URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6060634 | |
Record name | (2-Methylphenyl)thiourea | |
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Molecular Weight |
166.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Thiourea, (2-methylphenyl)- is a crystalline solid. (EPA, 1998), Solid; [HSDB] Powder; [Alfa Aesar MSDS] Colorless odorless solid; [FAHAZMAT] | |
Record name | THIOUREA, (2-METHYLPHENYL)- | |
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Record name | N-(2-Methylphenyl)thiourea | |
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Solubility |
> 10% in water, > 10% in ethanol | |
Record name | N-(2-METHYLPHENYL)THIOUREA | |
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Product Name |
o-Tolylthiourea | |
Color/Form |
Needles (from dilute ethanol, water) | |
CAS RN |
614-78-8 | |
Record name | THIOUREA, (2-METHYLPHENYL)- | |
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Record name | (2-Methylphenyl)thiourea | |
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Record name | N-(2-Methylphenyl)thiourea | |
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Record name | o-Tolylthiourea | |
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Record name | Thiourea, N-(2-methylphenyl)- | |
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Record name | (2-Methylphenyl)thiourea | |
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Record name | o-tolylthiourea | |
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Record name | O-TOLYLTHIOUREA | |
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Record name | N-(2-METHYLPHENYL)THIOUREA | |
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Melting Point |
304 to 324 °F (EPA, 1998), 162 °C | |
Record name | THIOUREA, (2-METHYLPHENYL)- | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/5216 | |
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Record name | N-(2-METHYLPHENYL)THIOUREA | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6399 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
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Retrosynthesis Analysis
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Feasible Synthetic Routes
Citations
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